![molecular formula C12H18N4O2 B14205855 2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide CAS No. 823179-90-4](/img/structure/B14205855.png)
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide is a chemical compound that features a morpholine ring attached to a phenyl group, which is further connected to a hydrazine carboxamide moiety
Preparation Methods
The synthesis of 2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the morpholine derivative, which can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions . The phenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The final step involves the formation of the hydrazine carboxamide moiety through a reaction with hydrazine and a suitable carboxylic acid derivative.
Chemical Reactions Analysis
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.
Cyclization: The compound can form cyclic structures under appropriate conditions, which can be useful in the synthesis of more complex molecules.
Scientific Research Applications
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine carboxamide moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity . This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide can be compared with other similar compounds, such as:
[2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride: This compound also features a morpholine ring attached to a phenyl group, but with a different functional group (methanol) attached to the phenyl ring.
Indole derivatives: These compounds have a similar ability to form hydrogen bonds with biological molecules and are used in various medicinal applications.
Thiazole derivatives: These compounds are known for their diverse biological activities and can be used as antimicrobial, antiviral, and antitumor agents.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Properties
CAS No. |
823179-90-4 |
|---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
[(4-morpholin-2-ylphenyl)methylamino]urea |
InChI |
InChI=1S/C12H18N4O2/c13-12(17)16-15-7-9-1-3-10(4-2-9)11-8-14-5-6-18-11/h1-4,11,14-15H,5-8H2,(H3,13,16,17) |
InChI Key |
AOZJZCSLFGVXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)CNNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


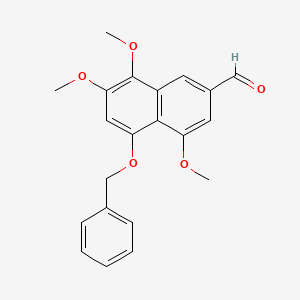

![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)

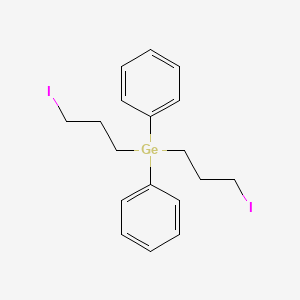
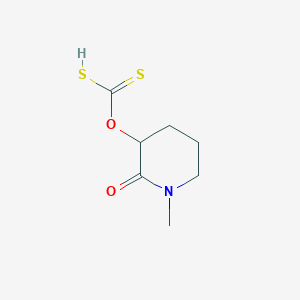
![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)
![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
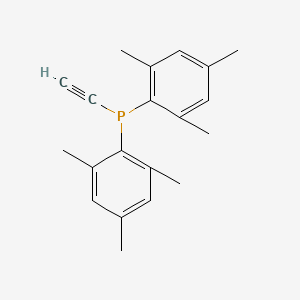
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
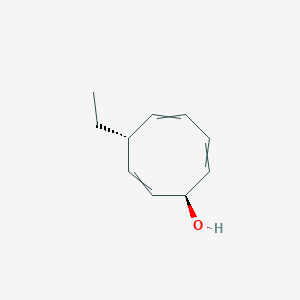
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
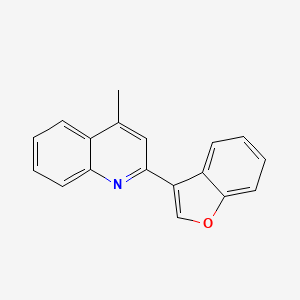
amino}methyl)phenol](/img/structure/B14205863.png)
